molecular formula C17H10N2O6S2 B4056993 3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

Cat. No.: B4056993
M. Wt: 402.4 g/mol
InChI Key: OLDWTWXAOQXJAS-UHFFFAOYSA-N
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Description

3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H10N2O6S2 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.99802839 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer-supported Benzenesulfonamides in Chemical Transformations

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in chemical transformations. This includes unusual rearrangements yielding diverse privileged scaffolds, highlighting their versatility in synthetic chemistry applications (Fülöpová & Soural, 2015).

Biochemical Evaluation as Enzyme Inhibitors

N-(4-phenylthiazol-2-yl)benzenesulfonamides have been evaluated as high-affinity inhibitors for enzymes like kynurenine 3-hydroxylase. Their inhibition activity suggests potential for detailed investigation into the pathophysiological role of specific biochemical pathways (Röver et al., 1997).

Spectroscopic Characterization and Antimicrobial Activity

Sulfonamide derivatives have been characterized by spectroscopic methods and tested for antimicrobial activity. Such studies contribute to the development of novel antimicrobial agents and enhance understanding of molecular properties (Demircioğlu et al., 2018).

Synthesis of Nitro-substituted Derivatives

Nitro-substituted benzisothiazol-3(2H)-one 1,1-dioxides have been synthesized via amminolysis, showcasing methods for creating compounds with potential pharmacological properties (Saari & Schwering, 1986).

Rotational Spectroscopy Study

The study of benzenesulfonamides using rotational spectroscopy has shed light on their conformational behaviors and structural influences, important for drug design and understanding molecular interactions (Vigorito et al., 2022).

Properties

IUPAC Name

3-nitro-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O6S2/c20-17-25-16-13-7-2-1-6-12(13)14(9-15(16)26-17)18-27(23,24)11-5-3-4-10(8-11)19(21)22/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDWTWXAOQXJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=O)S3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
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3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
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3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
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3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
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3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
Reactant of Route 6
3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

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